(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid

Description

Introduction to (2R,4S)-4-(((Tert-Butoxycarbonyl)Amino)Methyl)Pyrrolidine-2-Carboxylic Acid

Structural Characteristics and IUPAC Nomenclature

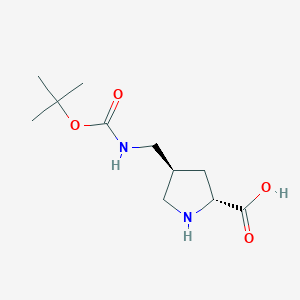

The molecular formula of (2R,4S)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is C₁₂H₂₂N₂O₄ , with a molecular weight of 258.31 g/mol (calculated from analogous structures in PubChem entries ). The IUPAC name systematically describes its structure:

- A pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) forms the backbone.

- At position 2 (C2), a carboxylic acid group (-COOH) is attached.

- At position 4 (C4), an aminomethyl group (-CH₂NH₂) is present, with the amine nitrogen protected by a tert-butoxycarbonyl (Boc) group.

The Boc group, [(CH₃)₃COC(O)-], is an acid-labile protecting group widely used to shield amines during synthetic procedures. The stereochemical descriptors (2R,4S) specify the absolute configurations of the two chiral centers at C2 and C4 (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | (2R,4S)-4-[[(tert-butoxycarbonyl)amino]methyl]pyrrolidine-2-carboxylic acid |

| Key Functional Groups | Boc-protected amine, carboxylic acid, pyrrolidine |

Figure 1: Structural diagram highlighting chiral centers (C2: R; C4: S), Boc group, and carboxylic acid.

Stereochemical Configuration and Chiral Centers

The compound contains two chiral centers at C2 and C4, leading to four possible stereoisomers. The (2R,4S) configuration distinguishes it from closely related analogs like (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (PubChem CID 14842647).

Stereochemical Stability and Implications

- Pyrrolidine Ring Conformation: The saturated pyrrolidine ring adopts an envelope conformation, with C2 and C4 deviations from planarity influencing steric interactions. This rigidity affects the molecule’s ability to participate in hydrogen bonding and enzymatic interactions.

- Boc Group Orientation: The tert-butoxycarbonyl group’s bulky tert-butyl moiety introduces steric hindrance, shielding the amine from nucleophilic attack and stabilizing the molecule under basic conditions.

Comparative analysis of stereoisomers reveals that biological activity, such as receptor binding or enzyme inhibition, is highly configuration-dependent. For example, (2R,4S) configurations may exhibit distinct pharmacokinetic profiles compared to (2R,4R) analogs due to differences in hydrogen-bonding networks.

Functional Group Analysis: Boc Protection, Carboxylic Acid, and Pyrrolidine Ring

Tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group serves two primary roles:

- Amine Protection: It prevents undesired reactions at the amine during synthesis, such as acylation or oxidation. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid).

- Solubility Modulation: The hydrophobic tert-butyl moiety enhances solubility in organic solvents, facilitating purification steps.

Carboxylic Acid Group

The carboxylic acid (-COOH) at C2 has a pKa of ~4.7–5.0, typical for aliphatic carboxylic acids. In physiological conditions (pH 7.4), it exists predominantly in its deprotonated form (-COO⁻), enabling ionic interactions with proteins or metal ions.

Pyrrolidine Ring

- Basicity: The pyrrolidine nitrogen has a pKa of ~11.2, comparable to piperidine, due to similar orbital hybridization and solvation effects.

- Conformational Effects: The ring’s puckered geometry influences the spatial arrangement of substituents, impacting binding affinity in chiral environments.

Table 1: Functional Group Contributions to Reactivity

Properties

Molecular Formula |

C11H20N2O4 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7-4-8(9(14)15)12-5-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m0/s1 |

InChI Key |

OWYOKFWKLQWMIL-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](NC1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(NC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation and Protection Strategies

A key step involves activating the hydroxyl or amino functionalities using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides or lithium alkoxides. These intermediates then react with alkylating agents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce the Boc protecting group or other substituents without racemization of chiral centers.

Catalytic Hydrogenation

Catalytic hydrogenation is employed to reduce double bonds in intermediates, yielding the cis isomer of the pyrrolidine ring with high stereochemical purity. For example, hydrogenation under controlled pressure (1.4 to 1.5 MPa) and temperature (around 50 °C) in an autoclave using chiral catalysts allows selective formation of the desired stereoisomer.

Low-Temperature Formylation

Formylation reactions conducted at very low temperatures (e.g., -78 °C) using reagents like formic acetic anhydride in tetrahydrofuran (THF) help to introduce formyl groups or modify the pyrrolidine ring without compromising stereochemistry. The reaction mixture is then carefully warmed and quenched with acetic acid and water to isolate the product.

Boc Protection and Deprotection

The Boc group is introduced typically by reacting the free amino group with di-tert-butyl dicarbonate under basic conditions. Deprotection of the Boc group is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at mild temperatures (around 25 °C), followed by purification through column chromatography to obtain the pure Boc-protected amino acid.

Representative Preparation Example

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | LDA (lithium diisopropylamide), THF, -78 °C | Deprotonation of protected amino acid precursor | N/A | Strict temperature control to avoid racemization |

| 2 | Formic acetic anhydride, THF, -78 °C | Formylation step | N/A | Slow addition to maintain low temperature |

| 3 | Acetic acid, water quench, ethyl acetate extraction | Work-up and isolation | N/A | Removal of excess reagents |

| 4 | TFA, dichloromethane, 25 °C | Boc deprotection | N/A | Mild conditions preserve stereochemistry |

| 5 | Column chromatography | Purification | 75.6% | Yields of purified product |

This example is adapted from a detailed patent method describing the preparation of similar pyrrolidine-2-carboxylic acid derivatives.

Reaction Mechanisms and Stereochemical Considerations

- The use of strong bases to generate alkoxides enables nucleophilic substitution reactions with alkyl halides or other electrophiles, facilitating the introduction of Boc or other protecting groups.

- Phase transfer catalysts enhance the reaction rate and selectivity by transferring reactive species into the organic phase.

- Catalytic hydrogenation under chiral catalyst control ensures the selective reduction of double bonds to yield cis-configured products, critical for maintaining the (2R,4S) stereochemistry.

- Low-temperature reactions prevent racemization and side reactions, preserving the chiral integrity of the molecule.

Summary of Key Preparation Parameters

| Parameter | Typical Conditions | Purpose | Impact on Product |

|---|---|---|---|

| Base | Sodium hydride, n-butyllithium, LDA | Activation of hydroxyl/amino groups | Enables alkylation, controls stereochemistry |

| Temperature | -78 °C to 25 °C | Control reaction kinetics and stereochemistry | Prevents racemization and side reactions |

| Solvent | THF, dichloromethane, ethanol | Reaction medium | Solubility and reaction rate control |

| Catalyst | Chiral catalysts, phase transfer catalysts | Stereoselectivity and phase transfer | Enhances yield and enantiomeric purity |

| Hydrogen Pressure | 1.4–1.5 MPa | Catalytic hydrogenation | Selective reduction to cis isomer |

| Work-up | Acetic acid quench, extraction, drying | Isolation of product | Purity and yield optimization |

Research Findings and Industrial Relevance

- The described methods have been demonstrated to yield the target compound with high enantiomeric excess and purity, essential for pharmaceutical applications.

- Catalytic hydrogenation and low-temperature formylation are critical steps for controlling stereochemistry and functional group transformations.

- The use of phase transfer catalysts and strong bases improves reaction efficiency and scalability.

- Industrial processes may employ continuous flow microreactors to enhance reproducibility and sustainability, although specific details for this compound are less documented.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, highlighting substituent differences, stereochemistry, and physicochemical properties:

Biological Activity

(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group followed by the introduction of a carboxylic acid moiety. The synthetic route often includes the use of coupling agents and solvents that facilitate the formation of the desired pyrrolidine structure.

Biological Activity

Research indicates that (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid exhibits various biological activities, particularly in the context of liver fibrosis and cellular signaling pathways.

Inhibition of Fibrosis

A study demonstrated that compounds similar to Boc-pyrrolidine significantly inhibited the expression of fibro-genic genes such as COL1A1 and TGFβ in activated LX-2 cells. These findings suggest that Boc-pyrrolidine could be effective in treating liver fibrosis by modulating key signaling pathways involved in fibrogenesis .

Structure-Activity Relationships

The biological activity of Boc-pyrrolidine is influenced by its structural components. The presence of the Boc group enhances solubility and stability, which are critical for its inhibitory effects on cellular pathways. Modifications at the 4-position have shown varying degrees of activity, indicating that subtle changes in structure can lead to significant differences in biological efficacy .

Case Study 1: Anti-Fibrotic Activity

In a controlled experiment, LX-2 cells were treated with (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid alongside TGFβ stimulation. Results indicated a dose-dependent reduction in protein levels of fibronectin and α-SMA, markers associated with fibrosis. The compound exhibited a more pronounced effect compared to standard treatments like L-Aspartate .

Case Study 2: Gene Expression Modulation

Another study focused on the modulation of gene expression related to fibrosis. The treatment with (2R,4S)-Boc-pyrrolidine resulted in decreased mRNA levels for COL1A1 and TGFβ1. This suggests that the compound not only inhibits protein expression but also affects transcriptional regulation within fibrotic pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.